Curassavine

描述

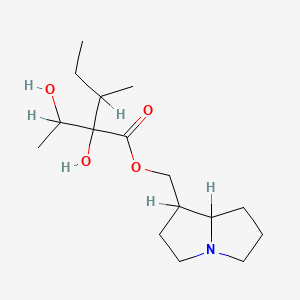

Curassavine is a pyrrolizidine alkaloid primarily found in the plant Heliotropium curassavicum. It is characterized by its unique structure, which includes a C8 necic acid skeleton. This compound is an ester of trachelanthamidine and 3-carboxy-4-methylhexane-2,3-diol (homoviridifloric acid) .

准备方法

Synthetic Routes and Reaction Conditions

Curassavine can be synthesized through a series of chemical reactions involving trachelanthamidine and homoviridifloric acid. The synthesis typically involves esterification reactions under controlled conditions to ensure the correct formation of the ester bond. The reaction conditions often include the use of acid catalysts and specific temperature controls to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from Heliotropium curassavicum using solvent extraction techniques. This is followed by purification processes such as chromatography to isolate this compound in its pure form. The scalability of these methods allows for the production of this compound in quantities sufficient for research and potential therapeutic applications.

化学反应分析

Types of Reactions

Curassavine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with potentially different biological activities and properties.

科学研究应用

Larvicidal Activity

Curassavine has been studied for its efficacy as a larvicide against mosquito species, particularly Culex pipiens, a vector for filariasis and other diseases. Research indicates that this compound exhibits significant larvicidal properties, making it a candidate for eco-friendly pest control solutions.

Case Study: Efficacy Against Culex pipiens

A study evaluated the larvicidal effects of this compound on Culex pipiens larvae. The results demonstrated varying mortality rates based on concentration and exposure time:

| Concentration (µg/ml) | 1 Day Mortality (%) | 2 Day Mortality (%) | 5 Day Mortality (%) | LC50 (µg/ml) |

|---|---|---|---|---|

| 100 | 12 | 16 | 60 | 147.9 |

| 200 | 16 | 100 | 84 | |

| 300 | 24 | 100 | 84 | |

| 400 | 48 | 100 | 86 | |

| 500 | 60 | 100 | 100 |

The study concluded that this compound could serve as an effective eco-friendly alternative to chemical insecticides, addressing issues of resistance in mosquito populations .

Medicinal Applications

Beyond its use in pest control, this compound has potential medicinal applications due to its bioactive properties. Research has indicated that alkaloids from Heliotropium curassavicum may possess anti-inflammatory and analgesic effects.

Potential Therapeutic Uses

- Anti-inflammatory Properties : this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : Preliminary studies suggest that this compound could alleviate pain, potentially offering an alternative to conventional analgesics.

Phytochemical Profile

The phytochemical composition of Heliotropium curassavicum includes various alkaloids, with this compound being one of the most studied. Understanding its chemical structure is essential for elucidating its mechanisms of action.

作用机制

The mechanism of action of curassavine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating various biochemical pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer mechanisms.

相似化合物的比较

Curassavine is unique among pyrrolizidine alkaloids due to its specific ester structure and C8 necic acid skeleton. Similar compounds include:

- Lycopsamine

- Amabiline

- Coromandalinine

- Heliovicine

These compounds share structural similarities but differ in their esterifying acids and biological activities

生物活性

Curassavine is a notable alkaloid derived from Heliotropium curassavicum Linn., recognized for its diverse biological activities. This article delves into the compound's pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, supported by detailed research findings and case studies.

Chemical Structure and Composition

This compound is characterized as an ester of trachelanthamidine with 3-carboxy-4-methylhexane-2,3-diol (homoviridifloric acid), representing a unique monocarboxylic necic acid with a C8 skeleton. This structural uniqueness contributes to its varied biological activities .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various fungal strains. Research indicates that different extracts of Heliotropium curassavicum show notable antifungal activity:

| Extract Type | Fungal Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methanolic Extract | Aspergillus niger, A. fumigatus | 2.5 mg/ml |

| Chloroform Fraction | Fusarium solani, A. flavus | 2.5 mg/ml |

| Crude Extract | Candida albicans, Penicillium citrinum | Significant activity noted |

The chloroform and n-hexane fractions demonstrated antifungal activity, further establishing this compound's potential in treating fungal infections .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity was assessed using the DPPH scavenging assay, yielding the following results:

| Fraction | EC50 Value (μg/ml) |

|---|---|

| Ethyl Acetate Fraction | 30.34 |

| Aqueous Fraction | 20.51 |

| Crude Extract | No significant activity |

These findings suggest that specific fractions of Heliotropium curassavicum can effectively scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound were evaluated through various animal models. The crude extract demonstrated significant anti-inflammatory effects in carrageenan-induced edema models:

- Carrageenan-Induced Edema : Marked reduction in inflammation was observed.

- Acetic Acid-Induced Writhing Test : The extract showed a dose-dependent reduction in nociception at tested doses of 50, 100, and 200 mg/kg.

These results highlight this compound's potential as an anti-inflammatory agent suitable for pain management therapies .

Cytotoxicity and Phytotoxicity

Research has also indicated that this compound possesses cytotoxic effects against cancer cell lines. In brine shrimp toxicity assays, the ethyl acetate and chloroform fractions exhibited strong cytotoxic activity:

| Fraction | Cytotoxicity Assay Results |

|---|---|

| Ethyl Acetate Fraction | High toxicity observed |

| Chloroform Fraction | Significant cytotoxic effects |

These findings suggest that this compound could be explored further for its potential in cancer treatment .

Case Studies and Research Findings

Several case studies have investigated the biological activities of this compound and its parent plant. For example:

- Antifungal Efficacy Study : A comprehensive study on the antifungal efficacy of various extracts from Heliotropium curassavicum highlighted its effectiveness against common fungal pathogens.

- Antioxidant Activity Assessment : Another study focused on the antioxidant properties of different fractions, demonstrating their potential in mitigating oxidative damage in cellular models.

- Pain Management Trials : Animal trials assessing the analgesic effects of this compound provided insights into its mechanisms of action regarding pain relief.

These case studies underscore the importance of this compound in pharmacological research and its potential applications in medicine .

属性

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO4/c1-4-11(2)16(20,12(3)18)15(19)21-10-13-7-9-17-8-5-6-14(13)17/h11-14,18,20H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLBKKUAYMFOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987936 | |

| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68385-70-6, 82398-74-1 | |

| Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068385706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082398741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。